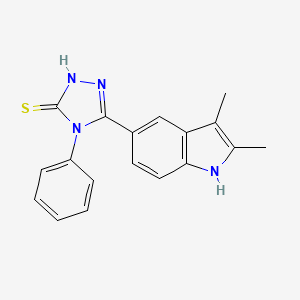
2-methoxy-N-4-morpholinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-4-morpholinylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it is currently not approved for human use due to safety concerns.
Wirkmechanismus
2-methoxy-N-4-morpholinylbenzamide works by binding to and activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also has anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-methoxy-N-4-morpholinylbenzamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake. It also decreases the expression of genes involved in lipogenesis and gluconeogenesis. It has been shown to improve lipid metabolism, insulin sensitivity, and glucose homeostasis in animal models. It also has anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-4-morpholinylbenzamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in various physiological processes. It is also relatively easy to synthesize and has good stability. However, its safety profile has raised concerns, and caution should be exercised when handling and using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-4-morpholinylbenzamide. One area of interest is its potential therapeutic applications in metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its anti-cancer properties, which could be explored further in preclinical and clinical studies. Additionally, its effects on exercise performance and endurance could be investigated further, as it has been shown to have beneficial effects in animal models.
Synthesemethoden
The synthesis of 2-methoxy-N-4-morpholinylbenzamide involves several chemical reactions. The starting material is 4-chlorobenzyl cyanide, which is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 2-methoxy-N-methylacetamide to form the intermediate product. The final step involves the reaction of the intermediate with morpholine in the presence of trifluoroacetic acid to yield 2-methoxy-N-4-morpholinylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-4-morpholinylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and glucose homeostasis. It also has anti-inflammatory and anti-cancer properties. However, its safety profile has raised concerns, and further research is needed to determine its potential clinical applications.
Eigenschaften
IUPAC Name |
2-methoxy-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)12(15)13-14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJYOCUNUEAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)

![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)


![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)


![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)

![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)
